molecular formula C13H15NO3S B13531490 3-Benzyl-6$l^{6}-thia-3-azabicyclo[3.2.1]octane-6,6,8-trione CAS No. 1384428-21-0

3-Benzyl-6$l^{6}-thia-3-azabicyclo[3.2.1]octane-6,6,8-trione

Cat. No.: B13531490
CAS No.: 1384428-21-0
M. Wt: 265.33 g/mol
InChI Key: QIUBULRRJAGVIB-UHFFFAOYSA-N
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Description

3-benzyl-6,6-dioxo-6lambda-thia-3-azabicyclo[321]octan-8-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6,6-dioxo-6lambda-thia-3-azabicyclo[3.2.1]octan-8-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic core through cyclization reactions, followed by functional group modifications to introduce the benzyl and thia groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6,6-dioxo-6lambda-thia-3-azabicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-benzyl-6,6-dioxo-6lambda-thia-3-azabicyclo[3.2.1]octan-8-one has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model system for studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfur-containing compounds.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, especially for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of new materials and catalysts, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-6,6-dioxo-6lambda-thia-3-azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    Tropane Alkaloids: Compounds like atropine and cocaine share a similar bicyclic structure and exhibit comparable biological activities.

    Thiazolidines: These compounds contain a sulfur atom in a five-membered ring, similar to the thia group in 3-benzyl-6,6-dioxo-6lambda-thia-3-azabicyclo[3.2.1]octan-8-one.

    Benzyl Derivatives: Compounds with a benzyl group attached to a heterocyclic core, such as benzylpenicillin, also show structural similarities.

Uniqueness

The uniqueness of 3-benzyl-6,6-dioxo-6lambda-thia-3-azabicyclo[3.2.1]octan-8-one lies in its combination of a bicyclic core with a benzyl and thia group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for research and development.

Properties

CAS No.

1384428-21-0

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

3-benzyl-6,6-dioxo-6λ6-thia-3-azabicyclo[3.2.1]octan-8-one

InChI

InChI=1S/C13H15NO3S/c15-13-11-7-14(6-10-4-2-1-3-5-10)8-12(13)18(16,17)9-11/h1-5,11-12H,6-9H2

InChI Key

QIUBULRRJAGVIB-UHFFFAOYSA-N

Canonical SMILES

C1C2CS(=O)(=O)C(C2=O)CN1CC3=CC=CC=C3

Origin of Product

United States

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